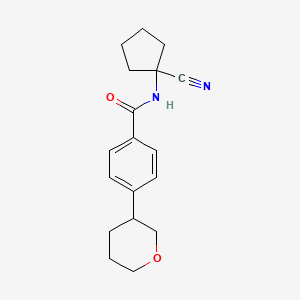

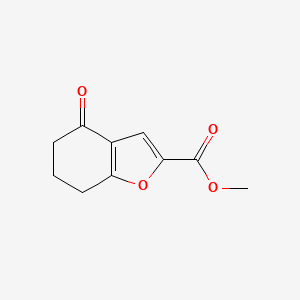

2-Methyl-4,5,6,7-tetrahydro-1H-benzimidazole-4-carboxylic acid;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds, such as 4,5,6,7-tetrahydro-1H-indazoles, has been reported . The process involves the condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol, yielding cyclic β-keto esters. These esters are then treated with hydrazine hydrate in ethanol under reflux to give the final compounds .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been described . The reaction mechanism involves dehydration, which is faster than cyclization, and the cyclic intermediates formed in the reaction course are unstable and easily undergo amido-imidol tautomerism, yielding stable 1H-indazoles .Mechanism of Action

The benzimidazole moiety is a structural isoster of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system . This interaction could potentially influence the compound’s mode of action and its biochemical pathways.

As for the pharmacokinetics, it’s generally known that benzimidazoles are highly soluble in water and other polar solvents , which could potentially influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties.

Biochemical Analysis

Biochemical Properties

2-Methyl-4,5,6,7-tetrahydro-1H-benzimidazole-4-carboxylic acid;hydrochloride plays a significant role in biochemical reactions, particularly as an inhibitor of active thrombin activatable fibrinolysis inhibitor (TAFI). Activated TAFI protects fibrin clots against lysis, and the inhibition of TAFI by this compound can influence clot stability and dissolution . The interaction between this compound and TAFI is crucial for understanding its potential therapeutic applications in conditions related to thrombosis and fibrinolysis.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the expression of genes involved in the coagulation cascade, thereby affecting the overall hemostatic balance within cells . Additionally, its impact on cellular metabolism includes alterations in energy production and utilization, which can have downstream effects on cell function and viability.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of TAFI, inhibiting its activity and preventing the stabilization of fibrin clots . This inhibition is achieved through competitive binding, where the compound competes with natural substrates for the active site of the enzyme. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of genes involved in coagulation and fibrinolysis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of the compound is a critical factor, as it can degrade under certain conditions, leading to a loss of activity. Long-term studies have shown that the compound can maintain its inhibitory effects on TAFI for extended periods, but degradation products may accumulate and influence cellular function . These temporal effects are important for understanding the compound’s potential therapeutic applications and for designing experiments that accurately reflect its biological activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits TAFI without causing significant adverse effects. At higher doses, toxic effects may be observed, including alterations in liver and kidney function . Threshold effects have been identified, where the compound’s efficacy plateaus, and further increases in dosage do not enhance its inhibitory activity but may increase toxicity. These findings are crucial for determining safe and effective dosage ranges for potential therapeutic use.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its role as a TAFI inhibitor. The compound interacts with enzymes and cofactors involved in the coagulation cascade, influencing metabolic flux and metabolite levels . Its metabolism may also involve phase I and phase II biotransformation reactions, where the compound is modified by enzymes such as cytochrome P450s and conjugated with glucuronic acid or sulfate for excretion.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in target tissues, such as the liver and blood vessels . The compound’s distribution is also affected by its physicochemical properties, including solubility and membrane permeability.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the cytoplasm or nucleus, where it can interact with enzymes and regulatory proteins involved in coagulation and fibrinolysis. These localization patterns are essential for understanding the compound’s mechanism of action and its potential therapeutic applications.

Properties

IUPAC Name |

2-methyl-4,5,6,7-tetrahydro-1H-benzimidazole-4-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2.ClH/c1-5-10-7-4-2-3-6(9(12)13)8(7)11-5;/h6H,2-4H2,1H3,(H,10,11)(H,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGUGDUFAMDILLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1)CCCC2C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl (E)-4-[4-(2,4-difluorobenzoyl)-1,4-diazepan-1-yl]-4-oxobut-2-enoate](/img/structure/B2623805.png)

![1-(2-chlorophenyl)-3-[[(Z)-1-(furan-2-yl)ethylideneamino]carbamothioylamino]thiourea](/img/structure/B2623810.png)

![N-(5-chloro-2-methoxyphenyl)-2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2623819.png)